![molecular formula C13H13ClFNO3 B254269 1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B254269.png)
1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H13ClFNO3. It is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a phenyl ring substituted with chlorine and fluorine atoms.
准备方法
The synthesis of 1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzoyl chloride and piperidine-4-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid can be compared with similar compounds such as:
1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-2-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group, which may lead to different chemical and biological properties.
Other piperidine derivatives: Compounds with similar piperidine rings but different substituents on the phenyl ring or piperidine ring can be compared to highlight the unique properties of this compound.
属性
分子式 |
C13H13ClFNO3 |
|---|---|
分子量 |
285.7 g/mol |
IUPAC 名称 |
1-(2-chloro-6-fluorobenzoyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H13ClFNO3/c14-9-2-1-3-10(15)11(9)12(17)16-6-4-8(5-7-16)13(18)19/h1-3,8H,4-7H2,(H,18,19) |
InChI 键 |
ZTTOINVWNMXBLV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=C(C=CC=C2Cl)F |
规范 SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=C(C=CC=C2Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-amino-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B254186.png)
![1-[[(E)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254188.png)
![3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]propanamide](/img/structure/B254189.png)
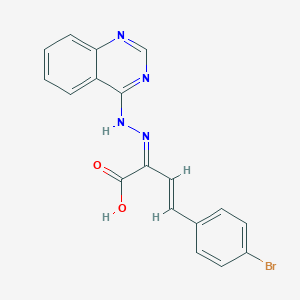
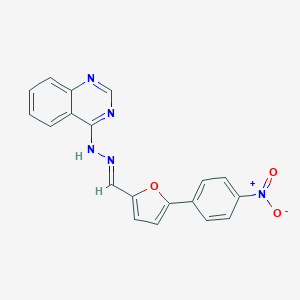
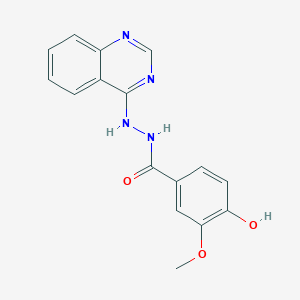
![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254198.png)
![4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254202.png)
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(E)-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B254204.png)
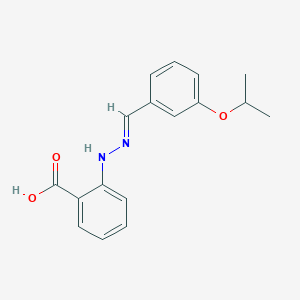
![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)
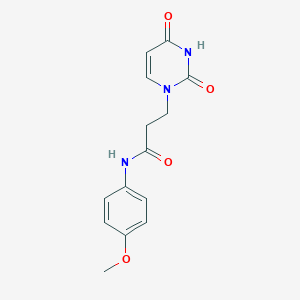
![N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B254208.png)
![Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B254210.png)
